molecular formula C9H15NO4 B1354947 Dimethyl piperidine-2,3-dicarboxylate CAS No. 23580-75-8

Dimethyl piperidine-2,3-dicarboxylate

Cat. No. B1354947
CAS RN: 23580-75-8
M. Wt: 201.22 g/mol
InChI Key: PSWDQUVZEXSBST-UHFFFAOYSA-N
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Description

Dimethyl piperidine-2,3-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of Dimethyl piperidine-2,3-dicarboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains two carboxylate groups attached to the second and third carbon atoms of the piperidine ring .


Physical And Chemical Properties Analysis

Dimethyl piperidine-2,3-dicarboxylate has a molecular weight of 201.22 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 283.0±40.0 °C at 760 mmHg, and a flash point of 125.0±27.3 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis Applications

  • Alkaloid Synthesis : Dimethyl piperidine-2,3-dicarboxylate is used in the synthesis of alkaloids. A study by Danieli et al. (1997) demonstrated the preparation of dimethyl 1-benzyl-cis-and trans-piperidine-3,5-dicarboxylate, which is a useful intermediate for alkaloid synthesis, showcasing its application in synthesizing complex organic compounds (Danieli et al., 1997).

  • Enzymatic Transformations : The compound has been used in stereoselective enzymatic hydrolysis. Research by the same team showed how dimethyl meso-piperidine-3,5-dicarboxylates could be desymmetrized using enzymes like pig liver esterase, leading to the production of specific half-esters with determined absolute configurations (Danieli et al., 1996).

  • Chelidamic Acid Derivatives : Hermann and Dreiding (1976) explored methods to prepare derivatives of chelidamic acid, a synthon for betalaine pigments, using dimethyl piperidine-2,3-dicarboxylate as an intermediate. This highlights its role in synthesizing pigments and related compounds (Hermann & Dreiding, 1976).

Chemical Research

  • Chemoenzymatic Synthesis : Liang et al. (2000) discussed the chemoenzymatic synthesis of optically pure compounds using dimethyl piperidine-2,3-dicarboxylate. This study underscores the importance of this compound in facilitating the synthesis of optically pure substances for chemical research (Liang et al., 2000).

  • Opioid Receptor Antagonists : Research on micro-selective opioid antagonists has also utilized derivatives of dimethyl piperidine. Le Bourdonnec et al. (2003) studied trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, demonstrating its application in medicinal chemistry (Le Bourdonnec et al., 2003).

  • Neurotoxicity Studies : The compound's derivatives have been examined for their neurotoxic effects. A study by Foster, Collins, and Schwarcz (1983) investigated the neurotoxic properties of related compounds, indicating its use in neuropharmacological research (Foster, Collins, & Schwarcz, 1983).

Molecular and Structural Analysis

  • Bioactive Conformation Study : The study of the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists by Le Bourdonnec et al. (2006) utilized dimethyl piperidine-2,3-dicarboxylate derivatives,which illustrates its utility in understanding molecular conformations relevant to drug design (Le Bourdonnec et al., 2006).
  • Dimer Analysis : Stephani and Meister (1971) conducted studies on the dimer of α-ketosuccinamic acid, which involves structures related to dimethyl piperidine-2,3-dicarboxylate. Their work contributes to the understanding of chemical structures and transformations in biochemistry (Stephani & Meister, 1971).

  • Peripheral Opioid Antagonist Development : Zimmerman et al. (1994) explored the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aiming to develop peripherally selective opioid antagonists. This underscores the role of dimethyl piperidine-2,3-dicarboxylate derivatives in pharmacological research (Zimmerman et al., 1994).

Chemical Synthesis and Analysis

  • Neuromediator Analogs Synthesis : Agami et al. (1995) reported the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids, which are neuromediator analogs, from dimethyl piperidine-2,3-dicarboxylate. This indicates its significance in synthesizing neurologically relevant compounds (Agami et al., 1995).

  • Structural Analysis of Isomers : Turchin et al. (1969) investigated the spatial structures of isomeric esters of dimethyl piperidine-2,3-dicarboxylate, contributing to the field of stereochemistry and molecular conformation studies (Turchin et al., 1969).

  • Aminopyrazoles Synthesis : Cross et al. (1980) utilized dimethyl piperidine-2,3-dicarboxylate in the synthesis of aminopyrazoles, demonstrating its role in the synthesis of heterocyclic compounds (Cross et al., 1980).

Safety And Hazards

Dimethyl piperidine-2,3-dicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

dimethyl piperidine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDQUVZEXSBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567216
Record name Dimethyl piperidine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl piperidine-2,3-dicarboxylate

CAS RN

23580-75-8
Record name Dimethyl piperidine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Fogal, E Bergantino, R Motterle - ChemistrySelect, 2022 - Wiley Online Library
This work presents the enantioselective resolution of a water‐soluble racemic mixture of cis‐dimethyl 1‐acetylpiperidine‐2,3‐dicarboxylate catalyzed by Candida antarctica lipase B. …
NM Garrido, MR Sánchez, D Díez, F Sanz… - Tetrahedron …, 2011 - Elsevier
An enantioselective synthesis of (2S,3R)-piperidine-2,3-dicarboxylic acid and (2S,3S)-piperidine-2,3-dicarboxylic acid is described. This synthesis was mainly based on a δ-amino acid …
Number of citations: 18 www.sciencedirect.com
R Chénevert
Number of citations: 0

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